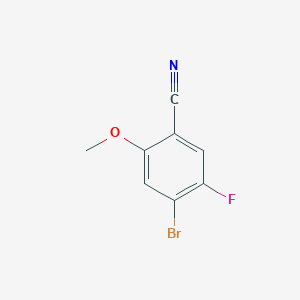

4-Bromo-5-fluoro-2-methoxybenzonitrile

Description

4-Bromo-5-fluoro-2-methoxybenzonitrile is a halogenated benzonitrile derivative characterized by its molecular formula C₈H₆BrFNO and molecular weight of 234.0 g/mol. Key structural features include:

- Bromine at position 4 (electron-withdrawing, meta-directing).

- Fluorine at position 5 (electron-withdrawing, meta-directing).

- Methoxy group (-OCH₃) at position 2 (electron-donating, ortho/para-directing).

- Nitrile (-CN) at position 1 (electron-withdrawing).

The compound is listed under multiple CAS numbers (898793-19-6 , 1379363-37-7 ), likely due to supplier variations or synthesis pathways. It is available in purities ranging from 95% to 97% and serves as a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPHGRBYHYORPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzonitrile typically involves halogenation and methoxylation reactions. One common method is the bromination of 2-fluoro-5-methoxybenzonitrile using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

4-Bromo-5-fluoro-2-methoxybenzonitrile serves as a building block in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine and fluorine substituents can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating complex structures used in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of Br or F with nucleophiles |

| Coupling Reactions | Formation of biaryl compounds via cross-coupling |

| Oxidation/Reduction | Transformation into alcohols or other functional groups |

The compound has shown promising biological activity, particularly as a potential pharmaceutical agent . It is being investigated for its ability to inhibit specific enzymes and receptors associated with various diseases.

Enzyme Inhibition

Research indicates that halogenated benzonitrile derivatives, including this compound, can inhibit enzymes involved in cancer pathways. For instance:

- Antitumor Activity : Studies have demonstrated that derivatives exhibit potent activity against human cancer cell lines, suggesting their potential as anticancer agents. Lower IC50 values compared to standard treatments highlight their efficacy .

- Antitumor Studies : A study reported that structurally similar compounds showed significant antitumor activity against various cancer cell lines, indicating the therapeutic potential of these compounds.

- Receptor Modulation : Computational studies have illustrated favorable interactions between this compound and target receptors, supporting its role in drug discovery efforts aimed at developing selective inhibitors for specific targets like ALK2 .

Mechanism of Action

The mechanism by which 4-Bromo-5-fluoro-2-methoxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-5-fluoro-2-methoxybenzonitrile with structurally related benzonitrile derivatives:

Key Differences and Implications

Electronic and Steric Effects

Methoxy vs. Hydroxyl Groups :

- The methoxy group in the target compound enhances lipophilicity compared to the hydroxyl group in 5-bromo-2-hydroxybenzonitrile, which forms strong intramolecular hydrogen bonds (O–H⋯N, 2.805 Å ). This difference affects solubility and metabolic stability, making the methoxy variant more suitable for blood-brain barrier penetration in drug design.

- The hydroxyl group in 5-bromo-2-hydroxybenzonitrile increases hydrogen-bonding capacity, favoring crystallization and solid-state stability .

Halogen Positioning :

- Bromine at position 4 in the target compound vs. position 5 in 5-bromo-2-hydroxybenzonitrile alters electrophilic substitution reactivity. The methoxy group directs incoming electrophiles to positions 3 and 5, while bromine and fluorine further modulate regioselectivity.

Functional Group Diversity

- Amino vs. Methoxy: 4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile contains an amine group, enabling nucleophilic reactions (e.g., acylation), unlike the inert methoxy group. This makes it a better candidate for covalent inhibitor synthesis.

Boronates and Anilines :

- Compounds like 2-Fluoro-5-(dioxaborolanyl)aniline (CAS 1427360-03-9 ) highlight the role of boronate esters in Suzuki-Miyaura cross-coupling reactions, a pathway less accessible to the nitrile-focused target compound.

Biological Activity

4-Bromo-5-fluoro-2-methoxybenzonitrile (CAS No. 1427360-03-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, such as bromine and fluorine, often enhances the reactivity and biological activity of aromatic compounds, making them suitable candidates for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrFNO, with a molecular weight of 230.03 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitrile group.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrFNO |

| Molecular Weight | 230.03 g/mol |

| CAS Number | 1427360-03-9 |

| Boiling Point | Not specified |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For example, studies on related benzonitrile derivatives have shown significant inhibition of L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. The mechanism of action is believed to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis, leading to cell death .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of various enzymes implicated in disease processes. For instance, modifications to its structure have been explored to enhance selectivity against targets such as renal outer medullary potassium channels, which are relevant in hypertension treatment. Computational studies using molecular docking techniques have predicted favorable interactions with these targets, suggesting that the compound could serve as a lead for developing new therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This activity is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation as a novel antimicrobial agent .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A series of benzonitrile derivatives were synthesized and tested against L1210 mouse leukemia cells. The study revealed that structural modifications significantly influenced their growth inhibitory activity .

- Enzyme Interaction Studies : Molecular docking studies demonstrated that this compound has a strong binding affinity for specific proteins involved in cancer progression, indicating its potential as an enzyme inhibitor in therapeutic applications .

- Antimicrobial Evaluation : The compound was part of a broader investigation into novel antibacterial agents, where it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.